N-(E)-Feruoyl-L-tyrosine amide
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Overview
Description
N-(E)-Feruoyl-L-tyrosine amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is synthesized by the reaction of ferulic acid with L-tyrosine amide. It is known for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Feruoyl-L-tyrosine amide typically involves the reaction of ferulic acid with L-tyrosine amide under specific conditions. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(E)-Feruoyl-L-tyrosine amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-(E)-Feruoyl-L-tyrosine amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(E)-Feruoyl-L-tyrosine amide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
- N-Feruloyl-L-phenylalanine amide
- N-Feruloyl-L-tryptophan amide
- N-Feruloyl-L-histidine amide
Uniqueness
N-(E)-Feruoyl-L-tyrosine amide is unique due to its specific structure, which combines the antioxidant properties of ferulic acid with the biological activity of L-tyrosine amide. This combination enhances its potential therapeutic effects compared to other similar compounds .
Properties
CAS No. |
731773-64-1 |
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Molecular Formula |
C19H19NO6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H19NO6/c1-26-17-11-13(4-8-16(17)22)5-9-18(23)20-15(19(24)25)10-12-2-6-14(21)7-3-12/h2-9,11,15,21-22H,10H2,1H3,(H,20,23)(H,24,25)/b9-5+/t15-/m0/s1 |
InChI Key |
RWAXPZCUFIKMTQ-BOSPYUDASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Origin of Product |
United States |
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